molecular formula C3HClF6 B3415862 3-Chloro-1,1,1,2,2,3-hexafluoropropane CAS No. 422-57-1

3-Chloro-1,1,1,2,2,3-hexafluoropropane

Cat. No.: B3415862
CAS No.: 422-57-1
M. Wt: 186.48 g/mol
InChI Key: PUFSJRPTJJPPJP-UHFFFAOYSA-N
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Description

3-Chloro-1,1,1,2,2,3-hexafluoropropane is a halogenated hydrocarbon with the molecular formula C3HClF6. It is a colorless liquid that is primarily used as an intermediate in the synthesis of other fluorinated compounds. The compound is known for its stability and resistance to degradation, making it useful in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-1,1,1,2,2,3-hexafluoropropane can be synthesized through several methods. One common method involves the reaction of 1,1,1,3,3,3-hexafluoropropane with chlorine gas under controlled conditions. The reaction typically occurs at elevated temperatures and may require a catalyst to proceed efficiently .

Industrial Production Methods

In industrial settings, this compound is produced on a large scale using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced separation techniques, such as distillation, further purifies the compound .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,1,1,2,2,3-hexafluoropropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-1,1,1,2,2,3-hexafluoropropane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various fluorinated compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: Utilized in studies involving the interaction of fluorinated compounds with biological systems, particularly in the development of imaging agents.

    Medicine: Investigated for its potential use in the synthesis of fluorinated drugs, which often exhibit improved metabolic stability and bioavailability.

    Industry: Employed in the production of specialty polymers and refrigerants due to its stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-Chloro-1,1,1,2,2,3-hexafluoropropane largely depends on its chemical reactivity. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by other nucleophiles. In reduction reactions, the compound undergoes electron gain, leading to the formation of more reduced species. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoropropane: Similar in structure but lacks the chlorine atom.

    2-Chloro-1,1,1,3,3,3-hexafluoropropane: Another isomer with the chlorine atom in a different position.

    1-Chloro-1,1,2,2,3,3-hexafluoropropane: Differently substituted fluorinated propane.

Uniqueness

3-Chloro-1,1,1,2,2,3-hexafluoropropane is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both chlorine and multiple fluorine atoms makes it highly stable and resistant to degradation, which is advantageous in various industrial and research applications .

Properties

IUPAC Name

3-chloro-1,1,1,2,2,3-hexafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClF6/c4-1(5)2(6,7)3(8,9)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFSJRPTJJPPJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClF6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455371
Record name 3-Chloro-1,1,1,2,2,3-hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

422-57-1
Record name 3-Chloro-1,1,1,2,2,3-hexafluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=422-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-1,1,1,2,2,3-hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-1,1,1,2,2,3-hexafluoropropane
Reactant of Route 2
3-Chloro-1,1,1,2,2,3-hexafluoropropane
Reactant of Route 3
3-Chloro-1,1,1,2,2,3-hexafluoropropane
Reactant of Route 4
Reactant of Route 4
3-Chloro-1,1,1,2,2,3-hexafluoropropane
Reactant of Route 5
3-Chloro-1,1,1,2,2,3-hexafluoropropane
Reactant of Route 6
3-Chloro-1,1,1,2,2,3-hexafluoropropane

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